REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].CO[CH:13]1[CH2:17][CH2:16][CH:15](OC)O1>C(O)(=O)C>[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[N:6]1[CH:13]=[CH:17][CH:16]=[CH:15]1)([O-:3])=[O:2]
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Name
|
|
Quantity
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1.37 g
|
Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(N)C=CC=C1
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Name
|
|
Quantity
|
1.3 mL
|
Type
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reactant
|
Smiles
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COC1OC(CC1)OC
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction mixture was evaporated
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Type
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ADDITION
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Details
|
the residue was diluted in EtOAc
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Type
|
WASH
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Details
|
washed with water, NaHCO3 (sat.), water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N1C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |